molecular formula C16H20N6O B5376203 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)- CAS No. 61939-70-6

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)-

Cat. No.: B5376203
CAS No.: 61939-70-6
M. Wt: 312.37 g/mol
InChI Key: NGKLMHJPBKDIFN-UHFFFAOYSA-N
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Description

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)- is a complex heterocyclic compound known for its diverse biological activities. This compound features a pyridazine ring fused with a benzoxazine ring, and it is substituted with an amino group, a methyl group, and a piperazinyl group. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-20-5-7-22(8-6-20)15-10-13-16(19-18-15)23-14-9-11(17)3-4-12(14)21(13)2/h3-4,9-10H,5-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKLMHJPBKDIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=C(O3)C=C(C=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210975
Record name 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61939-70-6
Record name 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a substituted pyridazine with a benzoxazine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are usually conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)- apart is its unique combination of functional groups and ring systems, which confer distinct biological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its value in scientific research and industrial applications.

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